molecular formula C17H16ClF3N4O B2683902 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(2-pyridinyl)piperazino]-1-ethanone CAS No. 477858-95-0

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(2-pyridinyl)piperazino]-1-ethanone

Cat. No.: B2683902
CAS No.: 477858-95-0
M. Wt: 384.79
InChI Key: JNPBKTOFBRDOSC-UHFFFAOYSA-N
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Description

This compound features a 3-chloro-5-(trifluoromethyl)-pyridinyl core linked to a 2-pyridinylpiperazine moiety via an ethanone bridge. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridinylpiperazine component may contribute to receptor-binding interactions.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N4O/c18-13-9-12(17(19,20)21)11-23-14(13)10-16(26)25-7-5-24(6-8-25)15-3-1-2-4-22-15/h1-4,9,11H,5-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPBKTOFBRDOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(2-pyridinyl)piperazino]-1-ethanone is a pyridine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antichlamydial applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C16H13ClF3N3OS
  • Molecular Weight : 377.69 g/mol
  • CAS Number : 338762-06-4

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly against various pathogens. Its structure, characterized by the trifluoromethyl and chlorinated pyridine moieties, plays a crucial role in its pharmacological effects.

Antimicrobial Activity

A key area of investigation for this compound is its antimicrobial activity . Studies have demonstrated that it can inhibit the growth of several bacterial strains and pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Neisseria meningitidis64 μg/mL
Haemophilus influenzae32 μg/mL
Chlamydia trachomatisModerate activity observed

The presence of the trifluoromethyl group is particularly significant; it enhances the compound's potency against Chlamydia and other Gram-negative bacteria, suggesting that electron-withdrawing groups improve biological activity .

Study on Antichlamydial Activity

In a study published in Frontiers in Pharmacology, researchers synthesized various derivatives of the compound to evaluate their antichlamydial properties. The results indicated that compounds with electron-withdrawing groups, such as trifluoromethyl, exhibited superior activity against C. trachomatis compared to their non-fluorinated analogues. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Toxicity Assessment

Toxicity studies performed on human cell lines indicated that the compound did not exhibit significant cytotoxic effects at effective concentrations. This finding is crucial for its potential therapeutic applications, as it suggests a favorable safety profile .

The mechanism by which this compound exerts its biological effects involves interference with bacterial cell processes. Preliminary studies suggest that it may disrupt chlamydial inclusion formation and affect bacterial morphology without harming host cells . Further investigation into its mode of action is ongoing, focusing on its interaction with specific bacterial targets.

Comparison with Similar Compounds

Structural Analogs with Modified Ethanone Substituents

Compound Name Substituent on Ethanone Molecular Weight (g/mol) CAS Number Key Differences/Applications
2-Chloro-1-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]ethanone Chlorine 354.18 260553-15-9 Chlorine substitution may increase electrophilicity; discontinued commercial availability suggests stability/synthesis challenges .
1-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)-2-morpholino-1-ethanone Morpholino group 383.80 338979-16-1 Morpholino enhances solubility; potential pharmacokinetic improvements over pyridinyl .
{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone Naphthofuranyl group 485.91 339102-26-0 Bulky aromatic substituent may improve target specificity but reduce bioavailability .

Pyridine/Piperazine Derivatives in Agrochemicals

Several analogs with trifluoromethylpyridinyl groups are herbicides, but their structural motifs differ significantly:

  • Haloxyfop-methyl (CAS 69806-40-2): Contains a phenoxypropanoate group instead of piperazino-ethanone. Used as a herbicide targeting acetyl-CoA carboxylase .
  • Fluazifop-butyl (CAS 79241-46-6): Similar phenoxypropanoate backbone; demonstrates the importance of trifluoromethylpyridinyl in herbicidal activity .

Key Distinction: The target compound’s piperazino-ethanone scaffold suggests a divergent mechanism of action, possibly in neurological or antimicrobial applications, unlike the phenoxypropanoate-based agrochemicals .

Analogs with Heterocyclic Modifications

Compound Name Heterocyclic Modification Molecular Weight (g/mol) CAS Number Notes
3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5,5-dimethyl-2-cyclohexen-1-one Cyclohexenone ring 403.83 N/A Cyclohexenone introduces rigidity; potential for enhanced receptor binding .
2-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)-6,7-dimethoxy-4H-3,1-benzothiazin-4-imine Benzothiazin-imine group 485.91 338959-70-9 Electron-rich benzothiazin-imine may alter redox properties .

Q & A

Q. What are the established synthetic methodologies for 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(2-pyridinyl)piperazino]-1-ethanone?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized pyridine and piperazine precursors. Key steps include:

Core Pyridine Substitution : Introduce the 3-chloro-5-(trifluoromethyl)pyridinyl moiety via nucleophilic aromatic substitution or cross-coupling reactions.

Piperazine Coupling : React the pyridine intermediate with 4-(2-pyridinyl)piperazine using a carbonyl linker (e.g., via a ketone formation using Friedel-Crafts acylation or amide coupling).

Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Table 1: Example Synthetic Conditions

StepReagents/ConditionsPurposeYield Range
1CuI, Pd(PPh₃)₄, DMFCross-coupling for pyridine substitution60-75%
2DCC, DMAP, CH₂Cl₂Acylation to form ethanone bridge50-65%
3Hexane/EtOAc (3:1)RecrystallizationPurity ≥95%

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

Methodological Answer: Characterization requires a combination of techniques:

  • NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on pyridine (δ 8.2–8.5 ppm) and piperazine (δ 2.5–3.5 ppm) signals .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 454.1) .
  • X-ray Crystallography : Resolve crystal structure for stereochemical validation (if crystalline) .

Key Parameters:

  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min.
  • MS : ESI+ mode, capillary voltage 3.5 kV.

Advanced Research Questions

Q. What experimental design considerations are critical when evaluating the compound’s stability under varying environmental conditions?

Methodological Answer: Adopt a split-plot design to test multiple factors (pH, temperature, light) simultaneously:

  • Primary Factors :
    • pH (3, 7, 11)
    • Temperature (4°C, 25°C, 40°C)
  • Replicates : 4 replicates per condition to account for variability .
  • Analytical Endpoints :
    • Degradation Products : Monitor via LC-MS at 0, 7, 14 days.
    • Antioxidant Activity : Use DPPH assay to assess oxidative stability .

Q. Table 2: Stability Study Design

FactorLevelsReplicatesDuration
pH3, 7, 11414 days
Temp4°C, 25°C, 40°C414 days

Q. How can researchers address discrepancies in reported pharmacological activities across in vitro and in vivo models?

Methodological Answer: Resolve contradictions via:

Dose-Response Validation : Establish EC₅₀/IC₅₀ curves in parallel assays (e.g., enzyme inhibition vs. cell viability) .

Metabolite Profiling : Identify active metabolites using hepatic microsomes (e.g., CYP450 isoforms) to explain in vivo efficacy .

Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to intended targets (e.g., kinase domains) .

Case Example:

  • In vitro IC₅₀ : 10 nM (kinase assay) vs. In vivo ED₅₀ : 50 mg/kg (animal model).
  • Resolution : Poor bioavailability due to first-pass metabolism; optimize formulation using lipid nanoparticles .

Q. What strategies optimize the synthetic yield of the compound while minimizing byproducts?

Methodological Answer: Optimize via Design of Experiments (DoE) :

  • Variables : Catalyst loading (0.1–1.0 eq.), solvent polarity (THF vs. DMF), reaction time (12–48 h).
  • Response Surface Modeling : Identify ideal conditions (e.g., 0.5 eq. Pd catalyst, DMF, 24 h) to maximize yield (75%) and purity (98%) .
  • Byproduct Mitigation : Add scavengers (e.g., molecular sieves for water-sensitive steps) .

Q. Table 3: DoE Optimization Results

Catalyst (eq.)SolventTime (h)Yield (%)Purity (%)
0.5DMF247598
1.0THF486092

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